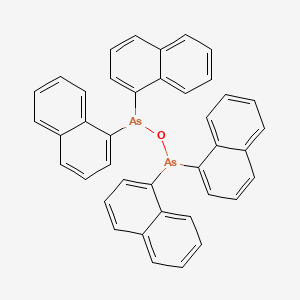
Tetranaphthalen-1-yldiarsoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetranaphthalen-1-yldiarsoxane is a complex organic compound characterized by the presence of naphthalene rings and arsenic atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tetranaphthalen-1-yldiarsoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthalene derivatives, while reduction could produce reduced arsenic-containing compounds .
Scientific Research Applications
Tetranaphthalen-1-yldiarsoxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.
Mechanism of Action
The mechanism of action of Tetranaphthalen-1-yldiarsoxane involves its interaction with molecular targets, potentially including enzymes and other proteins. The exact pathways and molecular targets are not well-defined, but the compound’s unique structure suggests it may interact with biological systems in specific ways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetranaphthalen-1-yldiarsoxane include other naphthalene derivatives and arsenic-containing organic compounds. Examples include:
- Naphthalen-1-yl-selenyl derivatives
- Arsenic-containing heterocycles
Uniqueness
This compound is unique due to its combination of naphthalene rings and arsenic atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized research applications .
Properties
CAS No. |
5447-29-0 |
|---|---|
Molecular Formula |
C40H28As2O |
Molecular Weight |
674.5 g/mol |
IUPAC Name |
dinaphthalen-1-ylarsanyloxy(dinaphthalen-1-yl)arsane |
InChI |
InChI=1S/C40H28As2O/c1-5-21-33-29(13-1)17-9-25-37(33)41(38-26-10-18-30-14-2-6-22-34(30)38)43-42(39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40/h1-28H |
InChI Key |
MMJZRKLPGNDNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)O[As](C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


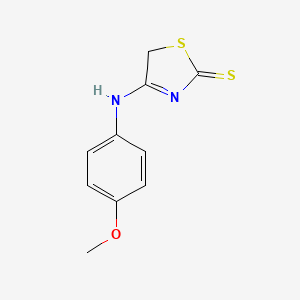
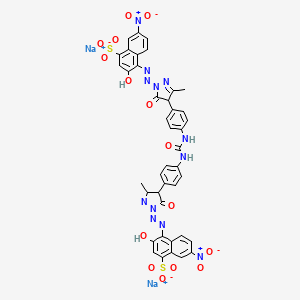
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
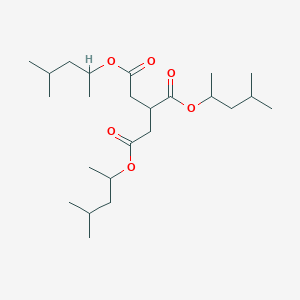
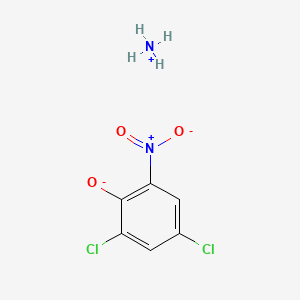
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
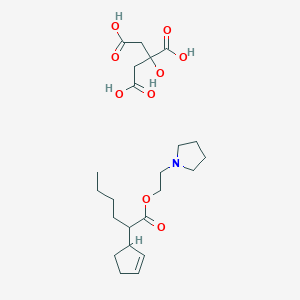
![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)

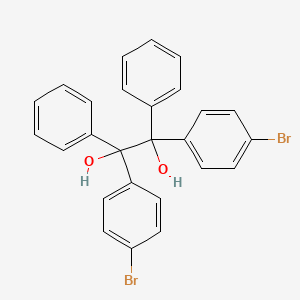
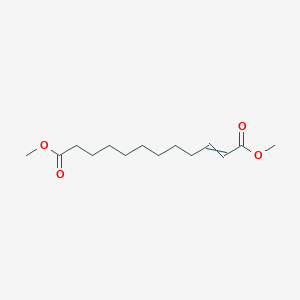
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
